molecular formula C10H7I2NO2 B12883123 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione CAS No. 37010-47-2

1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione

Cat. No.: B12883123
CAS No.: 37010-47-2
M. Wt: 426.98 g/mol
InChI Key: KHDCAQGOBYZGTI-UHFFFAOYSA-N
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Description

1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry. This compound features a pyrrolidine ring substituted with a 3,5-diiodophenyl group, making it a unique molecule with potential biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-diiodophenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-diiodoaniline with maleic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrrolidine-2,5-dione structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-diiodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the unique structure of the pyrrolidine ring and the presence of iodine atoms, which enhance its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione is unique due to the presence of two iodine atoms on the phenyl ring. This substitution enhances its chemical reactivity and biological activity compared to other pyrrolidine-2,5-dione derivatives .

Properties

CAS No.

37010-47-2

Molecular Formula

C10H7I2NO2

Molecular Weight

426.98 g/mol

IUPAC Name

1-(3,5-diiodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7I2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2

InChI Key

KHDCAQGOBYZGTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)I

Origin of Product

United States

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